Methyl 8-bromo-6-chloro-2-oxo-2H-chromene-3-carboxylate
CAS No.: 1427460-59-0
Cat. No.: VC2866997
Molecular Formula: C11H6BrClO4
Molecular Weight: 317.52 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1427460-59-0 |
---|---|
Molecular Formula | C11H6BrClO4 |
Molecular Weight | 317.52 g/mol |
IUPAC Name | methyl 8-bromo-6-chloro-2-oxochromene-3-carboxylate |
Standard InChI | InChI=1S/C11H6BrClO4/c1-16-10(14)7-3-5-2-6(13)4-8(12)9(5)17-11(7)15/h2-4H,1H3 |
Standard InChI Key | OVPLRPOFSOZXEJ-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CC2=CC(=CC(=C2OC1=O)Br)Cl |
Canonical SMILES | COC(=O)C1=CC2=CC(=CC(=C2OC1=O)Br)Cl |
Introduction
Methyl 8-bromo-6-chloro-2-oxo-2H-chromene-3-carboxylate is a synthetic organic compound belonging to the class of chromene derivatives, specifically coumarins. Its chemical formula is C11H6BrClO4, and it has a molar mass of 317.52 g/mol . This compound features a chromene ring substituted with a bromine atom at the 8-position and a chlorine atom at the 6-position, along with a carboxylate group at the 3-position .
Biological Activities and Potential Applications
Methyl 8-bromo-6-chloro-2-oxo-2H-chromene-3-carboxylate exhibits significant biological activities, including potential as an enzyme inhibitor. This property makes it a candidate for further investigation in drug development, particularly in treating diseases such as cancer. The compound's unique structure allows it to bind effectively to active sites on enzymes, disrupting their normal function and leading to various biological effects.
Comparison with Similar Compounds
Several compounds share structural similarities with Methyl 8-bromo-6-chloro-2-oxo-2H-chromene-3-carboxylate, including:
Compound Name | Key Features |
---|---|
Methyl 6-bromo-2-oxo-2H-chromene-3-carboxylate | Lacks chlorine; different reactivity due to substitution pattern. |
Ethyl coumarin-3-carboxylate | Ethyl ester instead of methyl; affects solubility and reactivity. |
6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid | Contains a methoxy group; different biological activities. |
Warfarin | A well-known anticoagulant derived from coumarin; similar therapeutic uses. |
Dicoumarol | Another anticoagulant; similar mechanism but distinct structure. |
Availability and Research Status
Methyl 8-bromo-6-chloro-2-oxo-2H-chromene-3-carboxylate can be obtained from chemical suppliers, but there is a lack of readily available scientific literature on its specific properties and applications. This suggests that research on this compound is limited, and further studies are needed to fully explore its potential.
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